Cyclic PSAP peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

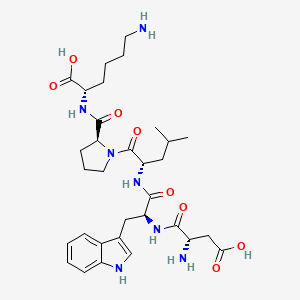

Molecular Formula |

C32H47N7O8 |

|---|---|

Molecular Weight |

657.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C32H47N7O8/c1-18(2)14-25(31(45)39-13-7-11-26(39)30(44)36-23(32(46)47)10-5-6-12-33)38-29(43)24(37-28(42)21(34)16-27(40)41)15-19-17-35-22-9-4-3-8-20(19)22/h3-4,8-9,17-18,21,23-26,35H,5-7,10-16,33-34H2,1-2H3,(H,36,44)(H,37,42)(H,38,43)(H,40,41)(H,46,47)/t21-,23-,24-,25-,26-/m0/s1 |

InChI Key |

LVXGIUZDWZWJNU-GKKOWRRISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Cyclic PSAP Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cyclic PSAP peptide, a synthetic cyclic pentapeptide with the amino acid sequence Asp-Trp-Leu-Pro-Lys (DWLPK), has emerged as a promising therapeutic agent, particularly in the context of oncology. Derived from prosaposin (PSAP), a highly conserved glycoprotein, this cyclic peptide exhibits enhanced stability and biological activity compared to its linear counterpart. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the this compound, with a focus on its mechanism of action in cancer therapy through the stimulation of thrombospondin-1 (Tsp-1). Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development.

Core Structure and Cyclization

The fundamental structure of the this compound consists of five amino acids in the sequence: Aspartate (Asp, D) - Tryptophan (Trp, W) - Leucine (Leu, L) - Proline (Pro, P) - Lysine (Lys, K).

The cyclization of this peptide is achieved through the formation of a stable amide bond between the N-terminus (amino group) of the first amino acid (Aspartate) and the C-terminus (carboxyl group) of the final amino acid (Lysine). This "head-to-tail" cyclization imparts significant conformational rigidity to the peptide, which is believed to contribute to its increased stability and enhanced biological activity.

Below is a DOT script representation of the cyclic structure.

Caption: A diagram illustrating the head-to-tail cyclic structure of the PSAP peptide, composed of the amino acid sequence DWLPK.

Quantitative Biological Activity

Preclinical studies have demonstrated the potent anti-tumor activity of a D-amino acid variant of the this compound (referred to as dWlP peptide) in an ovarian cancer model. The use of D-amino acids at positions 1 and 3 is intended to increase resistance to proteolytic degradation.

Table 1: In Vivo Efficacy of this compound in a Murine Ovarian Cancer Model

| Treatment Group | Mean Luciferase Intensity (Day 51) | P-value (vs. Control) |

| Control (Saline) | 2.46 x 10⁷ | - |

| This compound (40 mg/kg) | 3.32 x 10⁶ | 0.00438 |

Data extracted from a study using a murine 1D8 ovarian cancer cell line in a syngeneic model. Luciferase intensity is a proxy for tumor burden.

Signaling Pathway

The anti-tumor effect of the this compound is mediated through the upregulation of Thrombospondin-1 (Tsp-1), a potent anti-angiogenic and pro-apoptotic protein. Tsp-1 then interacts with its receptor, CD36, which is expressed on the surface of many cancer cells, leading to the induction of apoptosis.

Caption: The proposed signaling cascade initiated by the this compound, leading to cancer cell apoptosis.

Experimental Protocols

Synthesis and Purification of this compound

While a specific, detailed protocol for the DWLPK cyclic peptide is not publicly available in full, a general approach based on standard solid-phase peptide synthesis (SPPS) and on-resin cyclization can be outlined.

Experimental Workflow:

Caption: A stepwise workflow for the synthesis and purification of the this compound.

Methodology:

-

Linear Peptide Synthesis: The linear peptide sequence (Asp-Trp-Leu-Pro-Lys) is assembled on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain.

-

Selective Deprotection: Orthogonally protected amino acids are used for the N-terminal Asp and C-terminal Lys to allow for their selective deprotection while the side-chain protecting groups remain intact.

-

On-Resin Cyclization: The cyclization is performed while the peptide is still attached to the resin. A coupling agent (e.g., HBTU, HATU) is used to facilitate the formation of the amide bond between the deprotected N-terminal amino group and the C-terminal carboxyl group.

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final product are confirmed by mass spectrometry (to verify the molecular weight) and potentially nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure).

In Vivo Ovarian Cancer Xenograft Model

The following protocol outlines a representative in vivo experiment to assess the efficacy of the this compound.

-

Cell Line and Animal Model: The murine 1D8 ovarian cancer cell line, which expresses the Tsp-1 receptor CD36, is used. Immunocompetent C57BL6/J mice serve as the animal model.

-

Tumor Implantation: 1 x 10⁶ luciferase-expressing 1D8 cells are orthotopically injected into the ovarian bursa of the mice.

-

Treatment Regimen: Following tumor establishment (e.g., day 31 post-injection), mice are treated daily with the dWlP cyclic peptide (40 mg/kg) via intraperitoneal injection. A control group receives saline injections.

-

Tumor Growth Monitoring: Tumor burden is monitored non-invasively by measuring luciferase intensity using an in vivo imaging system at regular intervals.

-

Data Analysis: Tumor growth curves are generated by plotting the mean luciferase intensity over time for both the treatment and control groups. Statistical analysis (e.g., Mann-Whitney U test) is used to determine the significance of any observed differences in tumor growth.

Thrombospondin-1 (Tsp-1) Stimulation Assay

This assay is designed to quantify the ability of the this compound to induce the expression of Tsp-1 in stromal cells.

-

Cell Culture: WI-38 human lung fibroblasts are cultured in appropriate media.

-

Peptide Treatment: The cells are treated with different concentrations of the this compound (e.g., wild-type L-amino acid version and D-amino acid variants). An untreated control group is also included.

-

Protein Extraction and Western Blotting: After a specified incubation period, total protein is extracted from the cells. Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE. The separated proteins are then transferred to a membrane.

-

Immunodetection: The membrane is probed with a primary antibody specific for Tsp-1. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression of Tsp-1 is normalized to the expression of the housekeeping protein.

Conclusion

The this compound (DWLPK) represents a promising class of therapeutic molecules with a well-defined structure and a compelling mechanism of action. Its enhanced stability and potent anti-tumor activity, mediated through the Tsp-1/CD36 signaling pathway, make it a strong candidate for further development in oncology. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of this cyclic peptide into clinical applications.

An In-depth Technical Guide to the Discovery and Origin of Prosaposin-Derived Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaposin, a highly conserved glycoprotein, serves as a precursor to four essential sphingolipid activator proteins known as saposins (A, B, C, and D). Beyond its critical role in lysosomal lipid metabolism, prosaposin and its derived peptides, often termed "prosaptides," have emerged as potent signaling molecules with significant neurotrophic and cytoprotective activities. This guide provides a comprehensive overview of the discovery, origin, and biological functions of these fascinating peptides, with a focus on the quantitative data, experimental methodologies, and signaling pathways that are of paramount interest to the scientific and drug development communities.

Discovery and Origin of Prosaposin-Derived Peptides

The journey to understanding prosaposin-derived peptides began with the independent discovery of the individual saposins. The quest to elucidate the mechanisms of sphingolipid storage diseases led to the identification of these small, heat-stable glycoproteins as essential cofactors for lysosomal hydrolases.

Timeline of Discovery:

-

1964: Saposin B was the first to be discovered as a required factor for the hydrolysis of sulfatides by arylsulfatase A.[1]

-

1971: Saposin C was identified as an activator for glucocerebrosidase.

-

Mid-1980s: The precursor protein, prosaposin (also known as sulfated glycoprotein-1 or SGP-1), was cloned and sequenced, revealing that all four saposins originate from a single polypeptide chain.[2]

-

1994: The neurotrophic properties of prosaposin and saposin C were first reported, demonstrating their ability to stimulate neurite outgrowth in neuroblastoma cells.[3]

-

1995: The specific neurotrophic activity was localized to a 12-amino acid sequence within the saposin C domain.[2]

Origin through Proteolytic Processing:

Prosaposin is synthesized as a preproprotein that undergoes co-translational cleavage of its signal peptide upon entry into the endoplasmic reticulum. The resulting ~70 kDa glycoprotein is then transported to the Golgi apparatus for further modifications, including glycosylation. From the trans-Golgi network, prosaposin can be either secreted from the cell or targeted to the lysosomes.

Within the acidic environment of the lysosome, prosaposin is proteolytically cleaved by cathepsins into the four individual saposins: A, B, C, and D. Each saposin is an approximately 80-amino acid, disulfide-rich polypeptide with a conserved six-cysteine motif.[4]

The neuroactive peptides, or prosaptides, are derived from the saposin C domain of the full-length prosaposin molecule. An 18-mer peptide (LSELIINNATEELLIKGL) from the rat saposin C sequence has been extensively studied for its neuroprotective effects.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of prosaposin and its derived peptides.

Table 1: Neurotrophic and Receptor Binding Activities

| Peptide/Protein | Activity | Cell Line/System | Effective Concentration/Binding Affinity | Reference |

| Prosaposin | Neurite Outgrowth | Murine neuroblastoma (NS20Y) | Nanomolar concentrations | |

| Saposin C | Neurite Outgrowth | Murine neuroblastoma (NS20Y) | Nanomolar concentrations | |

| Saposin C | Receptor Binding | Murine neuroblastoma (NS20Y) | Kd = 19 pM (high affinity), 1 nM (low affinity) | |

| 18-mer prosaptide | Neurite Outgrowth | Cultured rat hippocampal neurons | Dose-dependent (nanomolar range) | |

| 18-mer prosaptide | Receptor Binding | Neuroblastoma line (NS20Y) | Kd = 70 pM |

Table 2: Enzymatic Activation by Saposins

| Saposin | Activated Hydrolase | Substrate(s) | Effect | Reference |

| Saposin A | β-glucosylceramidase, β-galactosylceramidase | Glucosylceramide, Galactosylceramide | Stimulates hydrolysis | |

| Saposin B | Arylsulfatase A, β-galactosidase, α-galactosidase A | Galactocerebroside sulfate, GM1 gangliosides, Globotriaosylceramide | Stimulates hydrolysis | |

| Saposin C | β-glucosylceramidase, β-galactosylceramidase | Glucosylceramide, Galactosylceramide | Stimulates hydrolysis | |

| Saposin D | Acid ceramidase | Ceramide | Stimulates hydrolysis |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments related to prosaposin-derived peptides.

1. Isolation and Purification of Saposins from Tissues

This protocol provides a general method for the extraction and separation of saposins A, C, and D from tissues.

-

Homogenization: Homogenize tissue in 20 volumes of water.

-

Heat Treatment: Boil the homogenate and then centrifuge to pellet denatured proteins.

-

Lyophilization: Lyophilize the supernatant and resuspend it in a smaller volume of water.

-

Reverse-Phase HPLC: Apply the sample to a C4 reverse-phase HPLC column and elute with an acetonitrile gradient. Collect the cluster of peaks corresponding to the saposins.

-

Anion-Exchange HPLC: Further separate the collected fraction using an AX-300 anion-exchange column with a NaCl gradient. Saposins D, A, and C will elute separately.

2. Solid-Phase Peptide Synthesis (SPPS) of Prosaptides

This is a standard method for chemically synthesizing peptides like the neuroactive 18-mer prosaptide.

-

Resin Preparation: Start with a solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid.

-

Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a base (e.g., piperidine in DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and add it to the resin to form a peptide bond.

-

Washing: Thoroughly wash the resin with a solvent (e.g., DMF) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

3. Neurite Outgrowth Assay

This assay is used to quantify the neurotrophic activity of prosaposin-derived peptides.

-

Cell Culture: Plate neuronal cells (e.g., primary hippocampal neurons, PC12 cells, or neuroblastoma cell lines) on a suitable substrate (e.g., poly-L-lysine or laminin-coated coverslips or plates).

-

Peptide Treatment: Treat the cultured neurons with varying concentrations of the prosaposin-derived peptide. Include a negative control (vehicle) and a positive control (e.g., a known neurotrophic factor).

-

Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for neurite extension.

-

Fixation and Staining: Fix the cells with paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin) using immunocytochemistry.

-

Imaging and Analysis: Acquire images using fluorescence microscopy. Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite, the total neurite length per neuron, and the number of neurites per neuron using image analysis software.

Mandatory Visualizations

Signaling Pathways

Prosaposin and its derived peptides exert their extracellular effects by activating specific G protein-coupled receptors (GPCRs), namely GPR37 and GPR37L1. This initiates downstream signaling cascades that are crucial for their neuroprotective and cytoprotective functions.

Caption: Prosaposin/Prosaptide Signaling Pathway.

Experimental Workflow: Neurite Outgrowth Assay

The following diagram illustrates the key steps in a typical neurite outgrowth assay used to assess the bioactivity of prosaposin-derived peptides.

Caption: Experimental Workflow for a Neurite Outgrowth Assay.

Conclusion

The discovery of prosaposin-derived peptides has unveiled a fascinating layer of biological regulation, extending from the lysosome to the extracellular space. These peptides hold considerable promise for the development of novel therapeutics for neurodegenerative diseases and other conditions characterized by cellular stress and damage. The quantitative data, detailed experimental protocols, and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable family of molecules. Future research will likely focus on optimizing the drug-like properties of these peptides, further delineating their complex signaling networks, and translating these fundamental discoveries into clinical applications.

References

- 1. Efficient one-step chromatographic purification and functional characterization of recombinant human Saposin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Identification of prosaposin as a neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cyclic PSAP Peptide: Sequence, Composition, and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic PSAP peptide, a promising therapeutic agent in oncology. We will delve into its specific amino acid sequence and composition, the intricate signaling pathways it modulates, and the detailed experimental protocols used to validate its function. All quantitative data is presented in structured tables for clarity and comparative analysis, and key biological and experimental workflows are visualized using diagrams.

Core Composition and Physicochemical Properties

The this compound is a synthetic cyclic pentapeptide derived from prosaposin (PSAP), a highly conserved glycoprotein.[1][2] Its structure is optimized for increased stability and biological activity compared to its linear counterpart.

Peptide Sequence and Composition

The amino acid sequence of the this compound is Cyclic(Asp-Trp-Leu-Pro-Lys) , which can be abbreviated as Cyclic(DWLPK) . The cyclization is a backbone N-C linkage.

| Property | Value |

| Full Name | Cyclic Prosaposin-Derived Peptide |

| Abbreviation | This compound |

| Amino Acid Sequence | Asp-Trp-Leu-Pro-Lys |

| One-Letter Code | DWLPK |

| Cyclization | Head-to-tail (amide bond) |

| Molecular Formula | C₃₂H₄₅N₇O₇ |

| Molecular Weight | 639.74 g/mol |

Table 1: Amino Acid Composition and Physicochemical Properties of the this compound.

Mechanism of Action and Signaling Pathways

The this compound exerts its anti-tumor effects not by directly targeting cancer cells, but by modulating the tumor microenvironment. The primary mechanism involves the stimulation of bone marrow-derived Gr1+ myeloid cells to secrete the anti-angiogenic and pro-apoptotic protein, Thrombospondin-1 (TSP-1).[1][2] This induction is dependent on the activation of the p53 tumor suppressor pathway within these immune cells.

Upstream Signaling: p53-Dependent TSP-1 Induction

The precise molecular events leading from the this compound to p53 activation in Gr1+ cells are an area of ongoing research. However, it is established that the peptide's interaction with these cells triggers a signaling cascade that results in the stabilization and activation of p53. Activated p53 then acts as a transcription factor, binding to the promoter of the THBS1 gene and driving the expression and secretion of TSP-1.

References

An In-depth Technical Guide to the Mechanism of Action of Cyclic PSAP Peptide in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic prosaposin (PSAP)-derived peptide represents a promising therapeutic strategy for cancer, particularly in metastatic ovarian cancer. Its mechanism of action is multifaceted, primarily revolving around the stimulation of the potent anti-tumorigenic and anti-angiogenic protein, thrombospondin-1 (TSP-1), within the tumor microenvironment. This guide provides a comprehensive overview of the cyclic PSAP peptide's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: Induction of Thrombospondin-1

The cornerstone of the this compound's anti-cancer activity is its ability to stimulate the production and release of TSP-1 from bone marrow-derived cells, specifically CD11b+/GR1+/Lys6Chi monocytes, that are recruited to metastatic sites.[1] This localized increase in TSP-1 concentration within the tumor microenvironment orchestrates a three-pronged attack on the cancer.

Induction of Tumor Cell Apoptosis

TSP-1 acts as a ligand for the CD36 receptor, which is expressed on the surface of over 97% of human serous ovarian tumors.[1][2] The binding of TSP-1 to CD36 triggers a downstream signaling cascade that culminates in the induction of apoptosis (programmed cell death) in the cancer cells.[1][3] This direct cytotoxic effect contributes significantly to tumor regression.

Inhibition of Angiogenesis

Beyond its pro-apoptotic effects on tumor cells, TSP-1 is a well-established and potent inhibitor of angiogenesis, the formation of new blood vessels that tumors require for growth and survival. By inducing apoptosis in endothelial cells, also in a CD36-dependent manner, the this compound-mediated elevation of TSP-1 effectively chokes off the tumor's blood supply.

Promotion of Macrophage Infiltration

The therapeutic peptide also promotes the infiltration of macrophages into the tumor. This alteration of the tumor immune microenvironment can further contribute to anti-tumor activity through various mechanisms, including direct phagocytosis of tumor cells and the presentation of tumor antigens to the adaptive immune system.

Quantitative Data Summary

The development of a cyclic version of the PSAP-derived peptide has led to significant improvements in its stability and in vivo activity compared to its linear counterpart.

| Parameter | Native PSAP Peptide | d-amino acid Linear PSAP Peptide | This compound | Reference |

| TSP-1 Stimulation Potency | Baseline | 3x more potent than native peptide | 6x more potent than native peptide | |

| Stability in Human Plasma | Low | Increased | Significantly more stable | |

| Tumor Apoptosis (in vivo) | Not Reported | Not Reported | 59% of tumor cells apoptotic | |

| Tumor Regression (PDX model) | Not Reported | Effective | Promoted tumor regression |

Signaling Pathway

The signaling cascade initiated by the this compound is indirect, relying on the induction of TSP-1.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model of Ovarian Cancer

This protocol outlines the establishment and use of a PDX model to evaluate the in vivo efficacy of the this compound.

-

Tumor Tissue Acquisition: Fresh tumor tissue is obtained from patients with high-grade serous ovarian cancer under sterile conditions.

-

Implantation: Small fragments of the tumor tissue (approximately 3x3x3 mm) are surgically implanted into the ovarian bursa of female immunodeficient mice (e.g., SCID or NSG mice).

-

Tumor Growth Monitoring: Tumor growth is monitored regularly, often through bioluminescence imaging if the cancer cells have been transduced with a luciferase reporter gene.

-

Peptide Treatment: Once tumors are established, mice are randomized into treatment and control groups. The this compound is typically administered daily via intraperitoneal injection. The control group receives a vehicle control (e.g., saline).

-

Efficacy Assessment: Tumor regression is monitored throughout the treatment period. At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry and TUNEL assays.

References

- 1. Development of a prosaposin-derived therapeutic cyclic peptide that targets ovarian cancer via the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a prosaposin-derived therapeutic cyclic peptide that targets ovarian cancer via the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Striking results in ovarian cancer trial using small peptides | Centre for Cancer Biomarkers CCBIO | UiB [uib.no]

The Role of Cyclic PSAP Peptide in Inhibiting Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary cause of cancer-related mortality, driving an urgent need for novel therapeutic strategies that can effectively inhibit the spread of tumor cells. One promising avenue of research involves the use of cyclic peptides, which offer enhanced stability and target affinity compared to their linear counterparts. This technical guide provides an in-depth exploration of the cyclic prosaposin (PSAP)-derived peptide, a potent inhibitor of metastasis. We will delve into its mechanism of action, the intricate signaling pathways it modulates, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to translate this promising therapeutic agent into clinical practice.

Introduction to Cyclic PSAP Peptide

Prosaposin (PSAP) is a glycoprotein that has been identified as a potent endogenous inhibitor of tumor metastasis.[1][2][3] Research has demonstrated that the anti-metastatic activity of PSAP can be attributed to a short 5-amino acid sequence within its saposin A domain.[1] To enhance the therapeutic potential of this peptide, a cyclic version was developed.[1] The cyclization of peptides is a well-established strategy to increase stability against proteolytic degradation, improve receptor binding affinity, and enhance overall in vivo efficacy. The this compound, with the sequence DWLPK, has shown superior activity and stability compared to its linear form, making it a promising candidate for clinical development.

Mechanism of Action

The primary mechanism by which the this compound inhibits metastasis is through the stimulation of the anti-tumorigenic protein thrombospondin-1 (TSP-1) in the tumor microenvironment. This action is not directed at the tumor cells themselves but rather at bone marrow-derived myeloid cells that are recruited to metastatic sites.

The key steps in the mechanism are as follows:

-

Stimulation of TSP-1 Production: The this compound stimulates bone marrow-derived monocytes (specifically CD11b+/GR1+/Lys6Chi monocytes) to produce and secrete TSP-1. This stimulation is mediated, at least in part, by the p53 tumor suppressor pathway within these cells.

-

TSP-1 Interaction with CD36: TSP-1, once secreted into the tumor microenvironment, binds to the CD36 receptor, which is expressed on the surface of many types of cancer cells, including over 97% of human serous ovarian tumors.

-

Induction of Apoptosis: The binding of TSP-1 to CD36 on tumor cells triggers a pro-apoptotic signaling cascade, leading to programmed cell death and the regression of metastatic lesions.

This indirect mechanism of action, targeting the tumor microenvironment rather than the cancer cells directly, presents a novel therapeutic strategy that may be less susceptible to the development of resistance.

Signaling Pathways

The signaling cascade initiated by the this compound and culminating in tumor cell apoptosis is a multi-step process involving distinct cellular players.

Upstream Signaling in Bone Marrow-Derived Cells

The initial signaling events occur within the bone marrow-derived monocytes.

Caption: Signaling pathway of this compound-mediated metastasis inhibition.

Downstream Signaling in Tumor Cells via CD36

Upon binding of TSP-1 to the CD36 receptor on the tumor cell surface, a downstream apoptotic cascade is initiated.

Caption: Downstream signaling cascade following TSP-1 binding to CD36.

Quantitative Data on Efficacy

Preclinical studies using patient-derived xenograft (PDX) models of metastatic ovarian cancer have demonstrated the potent anti-tumor activity of the this compound.

| Treatment Group | Dosage | Outcome | Reference |

| Vehicle (Saline) | - | Progressive tumor growth | |

| d-amino acid psap peptide | 40 mg/kg daily | Tumor regression for the first 20 days | |

| Cisplatin | 4 mg/kg every other day | Tumor regression for the first 20 days, followed by regrowth; significant toxicity | |

| This compound | Not specified, but stated to have greater in vivo activity than the d-amino acid linear peptide | Promoted tumor regression |

Note: The study highlighted that the this compound exhibited even greater in vivo activity than the d-amino acid linear peptide, which itself was effective.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of the this compound.

Peptide Synthesis and Cyclization

While the exact proprietary synthesis method for the this compound is not detailed in the literature, a general approach for the synthesis of head-to-tail cyclic peptides via solid-phase peptide synthesis (SPPS) is as follows:

Caption: General workflow for the synthesis of a head-to-tail cyclic peptide.

Detailed Steps:

-

Linear Peptide Synthesis: The linear peptide (DWLPK) is synthesized on a solid support resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

-

Cleavage and Deprotection: The fully assembled linear peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Cyclization: The crude linear peptide is dissolved in an organic solvent at a low concentration to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) are added to facilitate the formation of the amide bond between the N- and C-termini.

-

Purification: The crude cyclic peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final cyclic peptide are confirmed by analytical RP-HPLC, mass spectrometry (to verify the correct molecular weight), and potentially nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

In Vitro Assays

-

TSP-1 Stimulation Assay:

-

Culture bone marrow-derived cells or a suitable fibroblast cell line (e.g., WI-38).

-

Treat the cells with varying concentrations of the this compound or control peptides.

-

After a defined incubation period (e.g., 24-48 hours), collect the conditioned medium.

-

Quantify the concentration of TSP-1 in the conditioned medium using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

-

Plasma Stability Assay:

-

Incubate the this compound and its linear counterpart in human plasma at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

At each time point, test the ability of the plasma/peptide mixture to stimulate TSP-1 production in a cell-based assay as described above.

-

The retention of TSP-1 stimulating activity over time indicates the stability of the peptide.

-

In Vivo Animal Models

-

Patient-Derived Xenograft (PDX) Model of Metastatic Ovarian Cancer:

-

Patient-derived ovarian cancer cells, transduced to express a reporter gene like firefly luciferase, are injected into the peritoneal cavity of immunodeficient mice (e.g., SCID mice).

-

Tumor growth and metastatic dissemination are monitored in real-time via bioluminescence imaging.

-

Once a significant tumor burden is established, mice are randomized into treatment groups (vehicle, this compound, control drug).

-

Peptides are administered systemically (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule.

-

Tumor growth is monitored by bioluminescence imaging, and at the end of the study, tumors and organs are harvested for histological and immunohistochemical analysis (e.g., TUNEL staining for apoptosis).

-

Applications in Other Cancers

While the most detailed research on the this compound has been conducted in the context of ovarian cancer, its mechanism of action suggests potential applicability to other cancer types where tumor cells express CD36. The parent molecule, prosaposin, has been shown to inhibit metastasis in models of Lewis Lung Carcinoma and human breast cancer. A review article also mentions that a cyclic pentapeptide called PSAP, designed from prosaposin, shows anti-neoplastic activities in ovarian cancer. Further preclinical studies are warranted to explore the efficacy of the this compound in other CD36-positive malignancies, such as certain types of breast, prostate, and lung cancers.

Conclusion and Future Directions

The this compound represents a novel and promising therapeutic strategy for the inhibition of metastasis. Its unique mechanism of action, which involves modulating the tumor microenvironment to induce cancer cell apoptosis, offers a potential advantage over conventional cytotoxic agents. The enhanced stability and in vivo activity of the cyclic form make it a viable candidate for further preclinical and clinical development.

Future research should focus on:

-

Optimizing the dosing and delivery of the this compound.

-

Evaluating its efficacy in a broader range of CD36-expressing cancer models.

-

Investigating potential synergistic effects when combined with standard-of-care chemotherapies or immunotherapies.

-

Conducting formal clinical trials to assess its safety and efficacy in patients with metastatic cancer.

This in-depth technical guide provides a solid foundation for researchers and drug developers to understand and further investigate the therapeutic potential of the this compound in the fight against metastatic disease.

References

In-Depth Technical Guide: Preliminary In Vivo Efficacy of a Novel Cyclic PSAP Peptide for Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the preliminary in vivo data for a promising cyclic peptide derived from prosaposin (PSAP). The presented findings highlight its potential as a therapeutic agent against metastatic ovarian cancer. This document provides a comprehensive overview of the experimental methodologies, quantitative results, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and peptide therapeutics.

Core Findings: Tumor Regression and Increased Apoptosis

The cyclic PSAP peptide demonstrated significant anti-tumor activity in preclinical mouse models of ovarian cancer. In vivo studies have shown that this peptide can induce the regression of established tumors and significantly increase apoptosis within the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo experiments.

Table 1: Efficacy of D-psaptide in a Syngeneic Ovarian Cancer Mouse Model (1D8 Cells)

| Treatment Group | Mean Luciferase Intensity (Day 51) | P-value (vs. Control) | % Apoptotic Cells (TUNEL Staining) | P-value (vs. Control) |

| Saline (Control) | 2.46 x 10⁷ | - | < 1% | - |

| D-psaptide (40 mg/kg/day) | 3.32 x 10⁶ | 0.00438 | ~30% | < 0.05 |

Table 2: Comparative Efficacy of Cyclopsaptide and Cisplatin in a Patient-Derived Xenograft (PDX) Model

| Treatment Group | Relative Tumor Size (Day 15) | % Apoptotic Cells |

| Cisplatin | 2.3x larger than Cyclopsaptide group | 11% |

| Cyclopsaptide | 1x | 59% |

Table 3: Long-term Efficacy of D-psaptide in a PDX Mouse Model

| Treatment Group | Tumor Status (Day 48) |

| Cisplatin | Resistant, tumor regrowth |

| D-psaptide | Undetectable |

Mechanism of Action: A Novel Signaling Cascade

The anti-tumor effects of the this compound are mediated through the stimulation of Thrombospondin-1 (TSP-1) production by monocytes. TSP-1 then acts on the CD36 receptor expressed on ovarian cancer cells, initiating a signaling cascade that leads to apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway initiated by the this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments.

Syngeneic Mouse Model of Ovarian Cancer

This protocol describes the establishment and treatment of a syngeneic ovarian cancer model in C57BL6/J mice.

Experimental Workflow Diagram

Protocol Steps:

-

Cell Preparation: Luciferase-expressing 1D8 murine ovarian cancer cells are cultured under standard conditions.

-

Animal Model: Female C57BL6/J mice (6-8 weeks old) are used.

-

Tumor Cell Implantation: 1 x 10⁶ 1D8 cells are injected orthotopically into the ovarian bursa of each mouse.

-

Tumor Growth Monitoring: Tumor development is monitored weekly using an in vivo bioluminescence imaging system.

-

Treatment: Once tumors are established (typically 3-4 weeks post-injection), mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of the D-psaptide at a dose of 40 mg/kg. The control group receives daily intraperitoneal injections of saline.

-

Endpoint Analysis: After the treatment period, mice are euthanized, and tumor tissues are harvested for further analysis.

-

Apoptosis Quantification: Tumor sections are subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to quantify the percentage of apoptotic cells.

Patient-Derived Xenograft (PDX) Mouse Model

This protocol outlines the procedure for the patient-derived xenograft model to assess the efficacy of the this compound in a more clinically relevant setting.

Experimental Workflow Diagram

Protocol Steps:

-

Tumor Acquisition: Fresh tumor tissue is obtained from consenting ovarian cancer patients undergoing surgery.

-

Animal Model: Female severe combined immunodeficient (SCID) mice (6-8 weeks old) are used.

-

Tumor Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously into the flanks of the SCID mice.

-

Tumor Growth and Passaging: Tumor growth is monitored, and once they reach a certain size, they can be passaged to expand the cohort of tumor-bearing mice.

-

Treatment: Mice with established tumors are randomized into different treatment arms, including the this compound, a standard-of-care chemotherapy agent like cisplatin, and a vehicle control.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.

Conclusion and Future Directions

The preliminary in vivo data for the this compound are highly encouraging, demonstrating its potential to induce tumor regression and apoptosis in preclinical models of ovarian cancer. The unique mechanism of action, involving the stimulation of the TSP-1/CD36 pathway, presents a novel therapeutic strategy. Further investigation is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this peptide and to explore its efficacy in combination with existing cancer therapies. This technical guide provides a solid foundation for researchers and drug developers to build upon in the advancement of this promising new class of anti-cancer agents.

In-Depth Technical Guide: Cyclic Prosaposin (PSAP) Peptides as a Novel Therapeutic Strategy in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic peptides derived from prosaposin (PSAP), a naturally occurring protein, have emerged as a promising class of therapeutic agents, particularly in the field of oncology. These peptides leverage a unique mechanism of action that targets the tumor microenvironment, leading to potent anti-tumor effects. This technical guide provides a comprehensive overview of the therapeutic potential of cyclic PSAP peptides, focusing on their mechanism of action, preclinical efficacy, and the key molecular players involved. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals exploring novel cancer therapies.

Introduction to Cyclic PSAP Peptides

Prosaposin (PSAP) is a glycoprotein that is proteolytically cleaved into four active saposins (A, B, C, and D), which are involved in lysosomal lipid metabolism. Beyond this intracellular role, PSAP and its derived peptides have been shown to possess extracellular signaling functions. A specific pentapeptide sequence, DWLPK, derived from PSAP, has demonstrated significant biological activity. To enhance its therapeutic potential, this peptide has been engineered into a cyclic form. Cyclization confers several advantages, including increased stability against proteolytic degradation and enhanced biological activity compared to its linear counterpart.[1] The primary focus of this guide is the cyclic PSAP peptide with the sequence DWLPK.

Mechanism of Action: Targeting the Tumor Microenvironment

The anti-tumor activity of cyclic PSAP peptides is not a result of direct cytotoxicity to cancer cells. Instead, these peptides modulate the tumor microenvironment to create an inhospitable setting for tumor growth and survival. The core mechanism involves the stimulation of thrombospondin-1 (TSP-1), a potent endogenous anti-angiogenic and pro-apoptotic protein.[1][2]

Stimulation of Thrombospondin-1 (TSP-1) Production

Cyclic PSAP peptides act on bone marrow-derived cells, including monocytes, to induce the production and secretion of TSP-1.[1][2] This stimulation is dependent on the tumor suppressor protein p53. Studies have shown that wild-type p53 can positively regulate the promoter of the TSP-1 gene, leading to increased transcription. The this compound DWLPK has been reported to be six times more potent at stimulating the release of TSP-1 than the native, linear peptide.

TSP-1 Interaction with the CD36 Receptor

The secreted TSP-1 protein then interacts with its receptor, CD36, which is a scavenger receptor expressed on the surface of various cell types, including endothelial cells and many cancer cells. Notably, high expression of CD36 is observed in several cancer types, including over 97% of human serous ovarian tumors. The binding of TSP-1 to CD36 is a critical step in mediating the anti-tumor effects of the this compound. While a precise binding affinity (Kd) for the TSP-1 and CD36 interaction is not definitively established in the literature, the interaction is known to be of high affinity and specific.

Downstream Signaling and Cellular Effects

The engagement of CD36 by TSP-1 triggers a cascade of intracellular signaling events that culminate in two primary anti-tumor outcomes: apoptosis of cancer cells and inhibition of angiogenesis.

Upon TSP-1 binding, CD36 initiates a pro-apoptotic signaling pathway. This pathway involves the recruitment and activation of the Src family kinase Fyn, which in turn activates p38 mitogen-activated protein kinase (MAPK) and caspases, ultimately leading to programmed cell death. This mechanism has been demonstrated to be effective in ovarian cancer cells, which exhibit high levels of CD36 expression.

In addition to its pro-apoptotic effects on tumor cells, the TSP-1/CD36 interaction is a potent inhibitor of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inducing apoptosis in endothelial cells within the tumor vasculature, TSP-1 effectively cuts off the tumor's blood supply.

Preclinical Efficacy of Cyclic PSAP Peptides

The therapeutic potential of cyclic PSAP peptides has been evaluated in preclinical models of cancer, with a primary focus on ovarian and pancreatic cancers.

In Vivo Efficacy in Ovarian Cancer Models

In a patient-derived xenograft (PDX) model of metastatic ovarian cancer, daily administration of the this compound DWLPK at a dose of 10 mg/kg resulted in significant tumor regression. A key finding from this study was the dramatic increase in apoptosis within the tumors of treated animals. The percentage of apoptotic cells in the metastatic lesions of peptide-treated mice was 59%, compared to only 11.4% in the saline-treated control group.

In another study using a syngeneic mouse model of ovarian cancer, a D-amino acid substituted linear PSAP peptide was administered daily at 40 mg/kg, also leading to tumor regression. While this was not the cyclic peptide, it further supports the therapeutic concept of targeting the TSP-1/CD36 axis.

Table 1: Summary of In Vivo Efficacy Data for PSAP-derived Peptides in Ovarian Cancer Models

| Peptide Type | Animal Model | Dose and Schedule | Outcome | Citation |

| Cyclic PSAP (DWLPK) | Patient-Derived Xenograft (metastatic ovarian cancer) | 10 mg/kg daily | Tumor regression | |

| D-amino acid substituted linear PSAP | Syngeneic mouse model (primary ovarian cancer) | 40 mg/kg daily | Tumor regression |

Table 2: Apoptosis Induction in Ovarian Cancer PDX Model

| Treatment Group | Percentage of Apoptotic Cells (TUNEL positive) | Citation |

| This compound | 59% | |

| Saline (Control) | 11.4% |

Pharmacokinetics and Stability

A significant advantage of cyclic peptides over their linear counterparts is their enhanced stability. While specific pharmacokinetic parameters such as half-life, clearance, and bioavailability for the this compound DWLPK are not yet publicly available, the cyclization strategy is a well-established method to improve resistance to enzymatic degradation, thereby prolonging the peptide's circulation time and enhancing its therapeutic window.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of cyclic PSAP peptides.

Experimental Workflow Diagrams

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of cyclic PSAP peptides.

Detailed Experimental Protocols

In Vivo Ovarian Cancer Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a this compound in a patient-derived ovarian cancer xenograft (PDX) model.

Materials:

-

Female immunodeficient mice (e.g., NOD-scid gamma)

-

Patient-derived ovarian cancer cells (luciferase-expressing)

-

This compound (e.g., DWLPK)

-

Sterile saline

-

Bioluminescence imaging system

-

TUNEL assay kit

Protocol:

-

Cell Implantation: Inject 1 x 10^6 luciferase-expressing patient-derived ovarian cancer cells intraperitoneally into each mouse.

-

Tumor Establishment: Allow the tumors to establish and grow for a predetermined period (e.g., until a palpable tumor is formed or bioluminescence signal reaches a certain threshold).

-

Treatment Groups: Randomly assign mice to a treatment group (e.g., this compound, 10 mg/kg) and a control group (e.g., sterile saline).

-

Drug Administration: Administer the treatment or vehicle daily via a specified route (e.g., intraperitoneal injection).

-

Tumor Monitoring: Monitor tumor growth regularly (e.g., twice weekly) using a non-invasive method like bioluminescence imaging.

-

Endpoint: At the end of the study (e.g., after a defined treatment period or when tumors in the control group reach a certain size), euthanize the mice.

-

Tissue Collection: Harvest the tumors and metastatic lesions.

-

Analysis:

-

Measure the final tumor volume and weight.

-

Perform a TUNEL assay on tumor sections to quantify the percentage of apoptotic cells.

-

TSP-1 Stimulation Assay

Objective: To quantify the ability of a this compound to stimulate TSP-1 production from bone marrow-derived cells.

Materials:

-

Bone marrow cells isolated from mice

-

This compound

-

Cell culture medium and supplements

-

TSP-1 ELISA kit

Protocol:

-

Cell Isolation: Isolate bone marrow cells from the femurs and tibias of mice.

-

Cell Culture: Culture the bone marrow cells in an appropriate medium. Differentiation into macrophages can be induced with factors like M-CSF.

-

Peptide Treatment: Treat the cultured cells with various concentrations of the this compound. Include an untreated control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for TSP-1 production and secretion.

-

Supernatant Collection: Collect the cell culture supernatant.

-

TSP-1 Quantification: Quantify the concentration of TSP-1 in the supernatant using a commercially available TSP-1 ELISA kit, following the manufacturer's instructions.

Plasma Stability Assay

Objective: To assess the stability of a this compound in plasma.

Materials:

-

This compound

-

Human or mouse plasma

-

LC-MS/MS system

Protocol:

-

Incubation: Incubate the this compound at a known concentration in plasma at 37°C.

-

Time Points: Collect aliquots of the plasma-peptide mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile) to each aliquot.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the intact this compound.

-

Data Analysis: Plot the concentration of the peptide versus time and calculate the half-life of the peptide in plasma.

Future Directions and Therapeutic Potential

Cyclic PSAP peptides represent a novel and promising therapeutic strategy for cancers that overexpress the CD36 receptor, such as ovarian and pancreatic cancer. Their unique mechanism of action, which involves modulating the tumor microenvironment rather than direct cytotoxicity, may offer advantages in terms of reduced toxicity and the potential to overcome resistance to conventional chemotherapies.

Further research is warranted to:

-

Fully elucidate the pharmacokinetic and pharmacodynamic properties of cyclic PSAP peptides.

-

Determine the optimal dosing and treatment schedules in various cancer models.

-

Investigate the potential for combination therapies with other anti-cancer agents.

-

Explore the efficacy of cyclic PSAP peptides in other CD36-expressing cancers.

The development of these peptides could lead to a new class of targeted therapies that offer improved outcomes for patients with difficult-to-treat malignancies.

Conclusion

Cyclic PSAP peptides have demonstrated significant preclinical anti-tumor activity through a novel mechanism of action that involves the p53-dependent stimulation of TSP-1 and subsequent induction of apoptosis in CD36-expressing cancer cells. Their enhanced stability and potent biological activity make them attractive candidates for further drug development. This technical guide provides a comprehensive summary of the current knowledge on cyclic PSAP peptides, offering a valuable resource for the scientific and drug development communities to advance this promising therapeutic approach.

References

A Technical Guide to the Interaction of Cyclic PSAP Peptides with the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism and therapeutic potential of cyclic peptides derived from prosaposin (PSAP) in the context of the tumor microenvironment (TME). We consolidate key quantitative data, detail essential experimental protocols, and visualize the core signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the development of PSAP-based cancer therapies. The central mechanism involves the stimulation of thrombospondin-1 (TSP-1) in bone marrow-derived cells within the TME by a cyclic PSAP peptide, leading to CD36-mediated apoptosis in ovarian cancer cells.[1][2][3] This approach highlights a promising strategy of targeting the TME to induce tumor regression.[1][2]

Introduction: Targeting the Tumor Microenvironment with Cyclic Peptides

The tumor microenvironment (TME) is a complex ecosystem of non-cancerous cells and extracellular components that plays a critical role in tumor progression, metastasis, and response to therapy. Targeting the TME offers a therapeutic advantage over directly targeting cancer cells, which are prone to developing drug resistance due to genomic instability. Non-tumor cells within the TME are generally more genetically stable, presenting a more vulnerable target.

Cyclic peptides have emerged as a promising class of therapeutics for cancer due to their high binding affinity, target selectivity, and improved stability compared to their linear counterparts. Their constrained conformation can mimic protein secondary structures, enabling them to modulate protein-protein interactions that are often dysregulated in cancer. This guide focuses on a specific cyclic peptide derived from prosaposin (PSAP), a potent inhibitor of tumor metastasis.

The this compound: Mechanism of Action

The therapeutic strategy centered on the this compound is based on its ability to modulate the TME to become hostile to tumor growth. The peptide does not directly target cancer cells but instead acts on bone marrow-derived monocytes recruited to the tumor site.

The key steps in the mechanism of action are:

-

Stimulation of Thrombospondin-1 (TSP-1): The this compound stimulates CD11b+/GR1+/Lys6Chi monocytes within the TME to produce and secrete the anti-tumorigenic protein TSP-1. This action is mediated through the p53 signaling pathway in these immune cells.

-

CD36-Mediated Apoptosis: Ovarian cancer cells, particularly high-grade serous ovarian tumors, exhibit high expression of the TSP-1 receptor, CD36. The binding of TSP-1 to CD36 on the surface of these cancer cells triggers a pro-apoptotic signaling cascade, leading to tumor cell death.

This indirect mechanism of action, which leverages the immune components of the TME to eliminate cancer cells, represents a novel and potent anti-cancer strategy.

Signaling Pathway Diagram

Caption: Signaling cascade initiated by the this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of the this compound.

Table 1: In Vivo Efficacy of PSAP Peptides in Ovarian Cancer Models

| Peptide | Animal Model | Treatment Dose & Schedule | Outcome | Reference |

| dWlP psap peptide | Syngeneic 1D8 ovarian tumor model | 40 mg/kg/day | Significant tumor regression | |

| This compound | Patient-Derived Xenograft (PDX) model | <1 mg/kg equivalent human dose | Tumor regression |

Table 2: Apoptosis Induction in Ovarian Cancer Cells

| Treatment | Cell Line / Model | Apoptosis Measurement | Result | Reference |

| Recombinant TSP-1 | Patient-derived ovarian cancer cells (DF14) | Annexin V / PI Staining (FACS) | 30-60% of cells undergo apoptosis | |

| dWlP psap peptide | 1D8 ovarian tumors | TUNEL Staining | ~30% apoptotic cells in treated tumors vs. <1% in control |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of cyclic PSAP peptides.

Peptide Synthesis and Cyclization

Objective: To synthesize and cyclize the PSAP-derived peptide.

Protocol:

-

Linear Peptide Synthesis: The linear peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Cleavage: The peptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Cyclization:

-

Dissolve the purified linear peptide in a suitable solvent (e.g., a mixture of acetonitrile and aqueous imidazole solution) at a low concentration (e.g., 1 mM) to favor intramolecular cyclization over polymerization.

-

The cyclization reaction can be catalyzed by an appropriate coupling reagent.

-

Monitor the reaction by LC-MS until the linear peptide is consumed.

-

-

Final Purification: The cyclic peptide is purified by RP-HPLC to remove any remaining linear peptide or side products. The final product is characterized by mass spectrometry.

In Vivo Patient-Derived Xenograft (PDX) Model of Ovarian Cancer

Objective: To establish and utilize a PDX model to evaluate the in vivo efficacy of the this compound.

Protocol:

-

Tumor Acquisition: Fresh tumor tissue from ovarian cancer patients is obtained under sterile conditions following approved institutional guidelines.

-

Tumor Implantation:

-

Small fragments of the tumor are surgically implanted into immunocompromised mice (e.g., NOD/SCID or nude mice). Implantation can be subcutaneous, intraperitoneal, or orthotopic (e.g., intra-bursal) depending on the study's objective.

-

For disseminated ovarian cancer models, tumor cells isolated from ascites can be injected intraperitoneally.

-

-

Tumor Growth Monitoring: Tumor growth is monitored regularly. For subcutaneous tumors, this is typically done by caliper measurements. For intraperitoneal or orthotopic models, bioluminescent imaging (if tumor cells are luciferase-tagged) or ultrasound can be used.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The this compound or vehicle control is administered systemically (e.g., via intraperitoneal injection) according to the planned dosing schedule.

-

Efficacy Assessment: Tumor volume is measured throughout the study. At the end of the study, tumors are excised for further analysis (e.g., histology, TUNEL assay).

In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound in plasma.

Protocol:

-

Incubation: The cyclic peptide is incubated in human or mouse plasma at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Protein Precipitation: Plasma proteins are precipitated from the aliquots, typically by adding an organic solvent (e.g., acetonitrile) or a strong acid, followed by centrifugation.

-

Analysis: The supernatant, containing the remaining peptide, is analyzed by LC-MS.

-

Quantification: The amount of intact peptide at each time point is quantified by measuring the area under the curve of the corresponding peak in the chromatogram. The half-life of the peptide in plasma is then calculated.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis in Tumor Tissue

Objective: To detect and quantify apoptosis in tumor sections from treated and control animals.

Protocol:

-

Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin. Sections are then cut and mounted on slides.

-

Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded ethanol washes.

-

Permeabilization: The tissue is treated with proteinase K to allow the labeling enzyme to access the nuclear DNA.

-

Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: If a hapten-labeled dUTP (like BrdUTP) is used, a secondary detection step with an antibody conjugate (e.g., anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection) is performed.

-

Counterstaining and Imaging: The nuclei are counterstained (e.g., with DAPI or hematoxylin) to visualize all cells. The sections are then imaged using fluorescence or light microscopy.

-

Quantification: The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of labeled nuclei relative to the total number of nuclei in multiple fields of view.

Visualization of Workflows and Relationships

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for preclinical evaluation of cyclic PSAP peptides.

Logical Relationship of Key Components

Caption: Interplay of components in the therapeutic mechanism.

Conclusion and Future Directions

The this compound represents a promising therapeutic agent that effectively leverages the tumor microenvironment to combat ovarian cancer. Its mechanism of action, centered on the stimulation of TSP-1 and subsequent induction of CD36-mediated apoptosis, offers a novel approach that may circumvent resistance mechanisms associated with direct tumor-targeting therapies. The data presented in this guide underscore the potential of this strategy, demonstrating significant tumor regression in preclinical models.

Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to further establish the drug-like properties of the this compound. Additionally, exploring the efficacy of this peptide in other cancer types that exhibit high CD36 expression could broaden its therapeutic applications. Combination therapies, where the this compound is used to modulate the TME in conjunction with other anti-cancer agents, may also offer synergistic benefits and should be investigated. The detailed protocols and data provided herein serve as a foundational resource for advancing the development of this and other TME-modulating cyclic peptide therapeutics.

References

- 1. Development of a prosaposin-derived therapeutic cyclic peptide that targets ovarian cancer via the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a prosaposin-derived therapeutic cyclic peptide that targets ovarian cancer via the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phoenixpeptide.com [phoenixpeptide.com]

The Stability Advantage: A Deep Dive into Cyclic Versus Linear Peptides for Drug Development

For researchers, scientists, and drug development professionals, understanding the nuances of peptide stability is paramount to translating a promising lead into a viable therapeutic. This in-depth technical guide explores the core principles governing the stability of cyclic and linear peptides, offering a comparative analysis supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, their clinical translation has historically been hampered by poor in vivo stability, primarily due to rapid degradation by proteases. Cyclization, the process of forming a covalent bond between the peptide's termini or between a terminus and a side chain, has emerged as a powerful strategy to overcome this limitation. This guide will dissect the fundamental reasons behind the enhanced stability of cyclic peptides compared to their linear counterparts and provide the practical knowledge needed to assess this critical parameter.

The Foundation of Stability: Why Cyclization Matters

The enhanced stability of cyclic peptides stems from a combination of thermodynamic and structural factors.[1]

-

Resistance to Enzymatic Degradation: Linear peptides are susceptible to degradation by exopeptidases, which cleave amino acids from the N- and C-termini. By eliminating these free termini, cyclization renders peptides resistant to this mode of enzymatic attack.[2] Furthermore, the constrained conformation of cyclic peptides can hinder their recognition and cleavage by endopeptidases, which act on internal peptide bonds.[2] This increased resistance to proteolysis is a primary driver for the longer in vivo half-lives of cyclic peptides.

-

Conformational Rigidity: Linear peptides exist in a multitude of conformations in solution. This flexibility comes at an entropic cost upon binding to a target, as the peptide must adopt a specific, low-energy conformation. Cyclization pre-organizes the peptide into a more rigid structure, reducing the entropic penalty of binding and often leading to higher binding affinity and selectivity.[3] This conformational constraint also contributes to proteolytic resistance by making the peptide backbone less accessible to proteases.[4]

-

Intramolecular Hydrogen Bonding: The cyclic structure can facilitate the formation of intramolecular hydrogen bonds. These bonds shield the amide backbone from the solvent and from the active sites of proteases, further contributing to increased stability.

Quantitative Comparison of Stability

The theoretical advantages of cyclization are borne out by empirical data. The following tables summarize quantitative comparisons of the stability of cyclic and linear peptides under various conditions.

Table 1: Stability in Rat Plasma

| Peptide Type | Peptide Sequence/Name | Half-life (t½) in Rat Plasma | Reference |

| Linear | Peptide 7 | 14.3 min | |

| Cyclic | Peptide 9 | 59.8 min |

Table 2: Stability in Human Serum

| Peptide Type | Peptide Sequence/Name | % Remaining after 24h in 25% Human Serum | Reference |

| Linear | Kn2-7 | 1.0% | |

| Cyclic (D-enantiomer) | dKn2-7 | 78.5% |

Table 3: Solution Stability at Different pH

| Peptide Type | Peptide Sequence/Name | Relative Stability (Cyclic vs. Linear) at pH 7 | Degradation Notes | Reference |

| Linear | Arg-Gly-Asp-Phe-OH | 1 | Degradation primarily involves the aspartic acid residue. | |

| Cyclic | cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2 | 30-fold more stable | Stability decreases dramatically above pH 8 due to disulfide bond degradation. |

Experimental Protocols for Stability Assessment

Accurate assessment of peptide stability is crucial for drug development. Below are detailed methodologies for key experiments.

Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of serum proteases.

Materials and Reagents:

-

Peptide stock solution (e.g., 1 mg/mL in DMSO)

-

Human or rat serum (pooled)

-

Precipitating solution (e.g., 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN))

-

HPLC or LC-MS system

-

Incubator (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Incubation:

-

Pre-warm the serum to 37°C.

-

Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) to avoid denaturing serum proteins.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

-

Protein Precipitation:

-

To each aliquot, add a volume of cold precipitating solution (e.g., 3 volumes of 1% TFA in ACN).

-

Vortex vigorously for 30 seconds.

-

Incubate on ice for at least 20 minutes to facilitate complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the peptide.

-

Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining. A standard curve of the peptide in the precipitation solution should be used for accurate quantification.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining against time.

-

Calculate the half-life (t½) of the peptide in serum.

-

Proteolytic Degradation Assay

This assay assesses the stability of a peptide against a specific protease.

Materials and Reagents:

-

Peptide solution of known concentration

-

Specific protease solution (e.g., trypsin, chymotrypsin)

-

Reaction buffer (optimal for the specific protease)

-

Quenching solution (e.g., strong acid like TFA or a specific protease inhibitor)

-

HPLC or LC-MS system

-

Thermostated water bath or incubator

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer and the peptide solution.

-

Pre-incubate the mixture at the optimal temperature for the protease (e.g., 37°C).

-

-

Initiation of Reaction:

-

Add the protease solution to the peptide-buffer mixture to initiate the degradation reaction. The enzyme-to-substrate ratio should be optimized based on the specific activity of the protease.

-

-

Time-Point Sampling:

-

At various time points, withdraw aliquots of the reaction mixture.

-

-

Quenching the Reaction:

-

Immediately add the quenching solution to the aliquots to stop the enzymatic reaction.

-

-

Analysis:

-

Analyze the quenched samples by RP-HPLC or LC-MS to separate and quantify the intact peptide and its degradation products.

-

-

Data Analysis:

-

Determine the rate of disappearance of the intact peptide peak and the appearance of degradation product peaks.

-

Calculate the rate of degradation and the peptide's half-life in the presence of the specific protease.

-

Signaling Pathways and Experimental Workflows

The stability of peptide ligands is critical for their function in various signaling pathways. The following diagrams, created using the DOT language, illustrate key concepts.

Logical Relationship of Peptide Stability Factors

Caption: Factors contributing to the enhanced stability of cyclic peptides over linear peptides.

Experimental Workflow for Peptide Stability Assessment

Caption: A streamlined workflow for evaluating the stability of peptide candidates.

Integrin Signaling Pathway with RGD Peptides

Caption: Role of RGD peptide stability in modulating integrin-mediated cell signaling.

GPCR Signaling Pathway and Peptide Ligand Stability

Caption: The impact of peptide ligand stability on the duration of GPCR signaling.

Conclusion

The cyclization of peptides is a cornerstone of modern peptide drug design, offering a robust solution to the inherent instability of their linear counterparts. By enhancing resistance to enzymatic degradation and pre-organizing the peptide for optimal target binding, cyclization significantly improves the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers, enabling the rational design and rigorous evaluation of next-generation peptide drugs with improved stability and therapeutic efficacy.

References

- 1. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of a Cyclic Prosaposin-Derived Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaposin (PSAP) is a highly conserved glycoprotein that serves as a precursor to four sphingolipid activator proteins: saposins A, B, C, and D. Beyond its role in lysosomal lipid catabolism, PSAP and peptides derived from it exhibit a range of biological activities, including neurotrophic effects and involvement in cell signaling pathways.[1][2] Recent research has focused on synthetic peptides derived from PSAP, particularly a cyclic pentapeptide with the sequence Asp-Trp-Leu-Pro-Lys (DWLPK), which has demonstrated significant anti-tumor and anti-metastatic properties.[3][4][5] This cyclic PSAP-derived peptide has been shown to be more stable and exhibit greater in vivo activity than its linear counterpart. Its mechanism of action involves the stimulation of the anti-tumorigenic protein thrombospondin-1 (TSP-1).

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this cyclic PSAP-derived peptide (cyclo-DWLPK), intended to guide researchers in the production of this and similar cyclic peptides for research and drug development purposes.

Signaling Pathway of Prosaposin (PSAP)

Prosaposin exerts its biological effects through various signaling pathways. It can act as a neurotrophic factor, promoting nerve cell survival and growth. One of the key pathways involves its interaction with G-protein coupled receptors (GPCRs), specifically GPR37 and GPR37L1, leading to the inhibition of cAMP/PKA signaling and subsequent neuroprotective effects. Additionally, PSAP has been shown to activate the NF-κB signaling pathway through Toll-like receptor 4 (TLR4), which can promote the growth of certain tumor cells. The therapeutic cyclic PSAP peptide, however, leverages a different pathway for its anti-cancer effects by stimulating the expression of thrombospondin-1 (TSP-1), a potent inhibitor of angiogenesis and tumor growth.

Caption: Signaling pathways of Prosaposin and its derived cyclic peptide.

Experimental Protocols

Materials and Reagents

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Pro-OH

-

Fmoc-Leu-OH

-

Fmoc-Trp(Boc)-OH

-

Fmoc-Asp(OtBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Dipotassium hydrogen phosphate (K2HPO4)

-

Diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

The linear peptide precursor (Asp-Trp-Leu-Pro-Lys) is synthesized on a solid support using an automated peptide synthesizer following Fmoc/tBu strategy.

-

Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound lysine by treating with 20% piperidine in DMF for 5 and 15 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-